molecular formula C22H22N2O5S2 B2683288 methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate CAS No. 921096-58-4

methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate

Cat. No.: B2683288
CAS No.: 921096-58-4
M. Wt: 458.55
InChI Key: YMENGJVNPPHHJT-UHFFFAOYSA-N
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Description

Methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate is a complex organic compound that features a thiophene ring, a benzamido group, and a sulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzamido and sulfamoyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamido or sulfamoyl groups, potentially converting them into amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxamide share the thiophene ring structure.

    Benzamido Compounds: Benzamide and N-benzylbenzamide are structurally related due to the benzamido group.

    Sulfamoyl Compounds: Sulfamethoxazole and sulfadiazine are examples of compounds with sulfamoyl groups.

Uniqueness: Methyl 2-{4-[benzyl(ethyl)sulfamoyl]benzamido}thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-3-24(15-16-7-5-4-6-8-16)31(27,28)18-11-9-17(10-12-18)20(25)23-21-19(13-14-30-21)22(26)29-2/h4-14H,3,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMENGJVNPPHHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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